molecular formula C8H3ClF4N2 B1346066 Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- CAS No. 89426-96-0

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-

Cat. No. B1346066
CAS RN: 89426-96-0
M. Wt: 238.57 g/mol
InChI Key: LRLCGSNWJZYZLV-UHFFFAOYSA-N
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Description

“Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-” is a type of benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular structure of “Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-” is represented by the formula C8H4ClF3N2 .


Chemical Reactions Analysis

Benzimidazole derivatives are known to neutralize acids in exothermic reactions to form salts plus water . They may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Scientific Research Applications

Antibacterial Agents

Benzimidazole derivatives have been reported to exhibit potent antibacterial properties. For instance, a study mentioned a series of benzimidazole compounds showing significant activity against resistant strains of bacteria, including methicillin and vancomycin-resistant S. aureus .

Antiparasitic Activity

Another research highlighted the potency of benzimidazole analogues against parasites. One compound was found to be seven times more potent than the standard drug benznidazole against G. intestinalis, a causative agent of giardiasis .

Chemical Synthesis

Benzimidazole compounds are also used as intermediates in chemical synthesis processes. They can react with various agents to form new compounds, which can have multiple applications in medicinal chemistry and other fields .

Pharmaceutical Research

In pharmaceutical research, benzimidazole derivatives are often explored for their potential therapeutic effects. They can be modified to enhance their efficacy and reduce toxicity for use as drugs .

Fluorine Chemistry

The presence of fluorine atoms in benzimidazole compounds makes them significant in fluorine chemistry. They are used to study the effects of fluorination on the biological activity and stability of pharmaceuticals .

Safety and Hazards

“Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole derivatives, including “Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-”, continue to be of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research may focus on the synthesis of new benzimidazole derivatives and the exploration of their potential therapeutic uses .

properties

IUPAC Name

5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLCGSNWJZYZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237658
Record name Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-

CAS RN

89426-96-0
Record name Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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